N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide
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Overview
Description
N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a fluorophenethyl group attached to the oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide typically involves the reaction of 4-ethoxyaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 4-fluorophenethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and fluorophenethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- 1-acetyl-N-(4-fluorophenethyl)azetidine-3-carboxamide
Uniqueness
N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide is unique due to the presence of both ethoxy and fluorophenethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-2-24-16-9-7-15(8-10-16)21-18(23)17(22)20-12-11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLBLUAJYRXRKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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